Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is a chemical compound with the molecular formula C18H17N3O5 It is known for its unique structure, which includes a methoxy group attached to an aniline moiety, and an ester linkage to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl 4-hydroxybenzoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester linkage play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoate
- Methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate
- Methyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzoate
Uniqueness
Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is unique due to the specific positioning of the methoxy group on the aniline moiety, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
852980-65-5 |
---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-5-13(6-10-14)18-16(19)11-23-15-7-3-12(4-8-15)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
MVIGNKSEJIVOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.